molecular formula C24H31N3O4S B2561622 N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-75-5

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2561622
CAS No.: 898445-75-5
M. Wt: 457.59
InChI Key: FJLAHYHYUWXQIV-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C24H31N3O4S and a molecular weight of 457.59. This compound belongs to the class of organic compounds known as oxalamides, which are amide derivatives of oxalic acid. It has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tosyl Group: The tosyl group is introduced to the piperidine ring through a sulfonation reaction using tosyl chloride.

    Attachment of the Phenethyl Group: The phenethyl group is attached to the nitrogen atom of the piperidine ring through a nucleophilic substitution reaction.

    Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting the intermediate with oxalyl chloride under appropriate conditions.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxalamide moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an ethyl group instead of a phenethyl group.

    N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a 4-ethylphenyl group instead of a phenethyl group.

    Fentanyl analogs: Compounds like N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its analogs share structural similarities and are studied for their biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-19-10-12-22(13-11-19)32(30,31)27-18-6-5-9-21(27)15-17-26-24(29)23(28)25-16-14-20-7-3-2-4-8-20/h2-4,7-8,10-13,21H,5-6,9,14-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLAHYHYUWXQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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